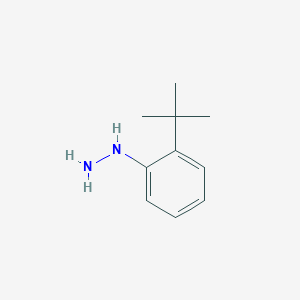
(2-(tert-Butyl)phenyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(tert-Butyl)phenyl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a phenyl ring, which is further substituted with a tert-butyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(tert-Butyl)phenyl)hydrazine typically involves the reaction of 2-(tert-butyl)aniline with hydrazine hydrate. The process can be summarized as follows:
Starting Material: 2-(tert-Butyl)aniline.
Reagent: Hydrazine hydrate.
Solvent: Ethanol or methanol.
Reaction Conditions: The reaction is usually carried out under reflux conditions for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions: (2-(tert-Butyl)phenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenated compounds or acyl chlorides under basic conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted hydrazines or hydrazides.
科学研究应用
(2-(tert-Butyl)phenyl)hydrazine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Used in the study of enzyme inhibition and as a probe in biochemical assays.
Industrial Applications: Employed in the production of dyes, agrochemicals, and polymers.
作用机制
The mechanism by which (2-(tert-Butyl)phenyl)hydrazine exerts its effects depends on the specific reaction or application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The hydrazine group can form covalent bonds with active site residues, leading to inhibition or activation of the target enzyme.
相似化合物的比较
Phenylhydrazine: Lacks the tert-butyl group, making it less sterically hindered.
(2-Methylphenyl)hydrazine: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and steric properties.
(2-(tert-Butyl)phenyl)hydrazine hydrochloride: The hydrochloride salt form, which may have different solubility and stability properties.
Uniqueness: this compound is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and interactions with other molecules. This steric hindrance can be advantageous in certain synthetic applications, providing selectivity and specificity in reactions.
属性
分子式 |
C10H16N2 |
|---|---|
分子量 |
164.25 g/mol |
IUPAC 名称 |
(2-tert-butylphenyl)hydrazine |
InChI |
InChI=1S/C10H16N2/c1-10(2,3)8-6-4-5-7-9(8)12-11/h4-7,12H,11H2,1-3H3 |
InChI 键 |
ISGUKINNMMCBAI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=CC=C1NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5,10-Didodecyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13135855.png)
![2-[4-Carboxy-6-(4-carboxypyridin-2-yl)pyridin-2-yl]-6-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid](/img/structure/B13135864.png)

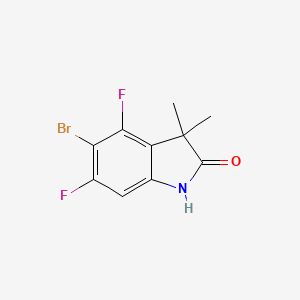
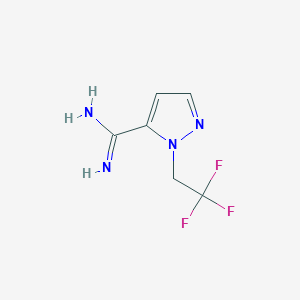
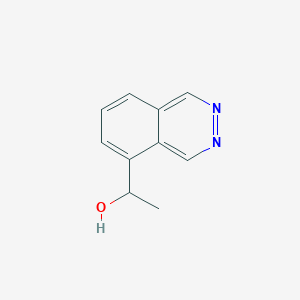
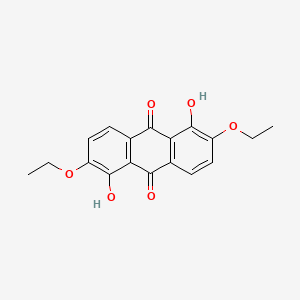
![N-[2-(1H-Imidazol-5-yl)ethyl][2,2'-bithiophene]-5-carboxamide](/img/structure/B13135918.png)

![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate](/img/structure/B13135926.png)
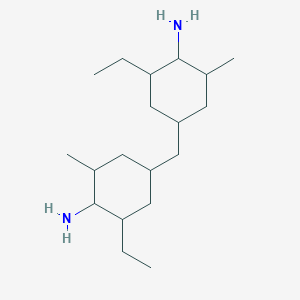
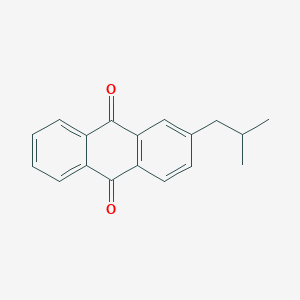
![2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13135938.png)

